molecular formula C33H31N3O9S B3879456 Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3879456
M. Wt: 645.7 g/mol
InChI Key: BOJQBWIOQKYYMK-NTFVMDSBSA-N
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Description

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, thiazole derivatives, and pyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.

    Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other similar thiazolopyrimidine compounds:

    Similar Compounds: Other thiazolopyrimidine derivatives with different substituents.

    Uniqueness: The unique combination of functional groups in this compound may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O9S/c1-6-44-32(38)29-19(2)34-33-35(30(29)22-10-14-24(41-3)27(17-22)43-5)31(37)28(46-33)16-21-9-13-25(26(15-21)42-4)45-18-20-7-11-23(12-8-20)36(39)40/h7-17,30H,6,18H2,1-5H3/b28-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQBWIOQKYYMK-NTFVMDSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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